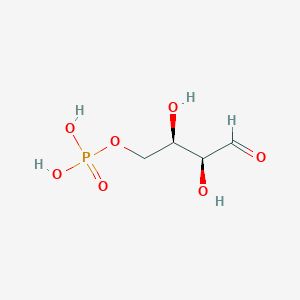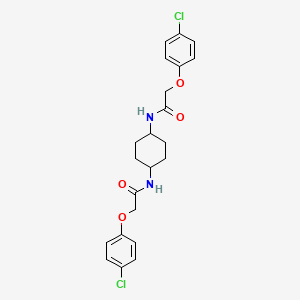
D-Threose 4-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-threose 4-phosphate is a threose phosphate. It derives from a D-threose.
Scientific Research Applications
Enzyme-Catalyzed Reactions and Mechanisms
D-Threose 4-phosphate's interaction with enzymes reveals insights into biochemical processes. For instance, its interaction with 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) highlights mechanistic differences between DAH7PS-catalyzed reactions and those catalyzed by related enzymes (Ahn et al., 2005). Similarly, research on an enzyme from beef liver demonstrates its role in converting D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate (Terada et al., 1985). The enzymatic isomerization and epimerization mechanisms involving D-erythrose 4-phosphate have been further elucidated, providing deeper understanding of these biochemical processes (Hosomi et al., 1986).
Genetic Polymer Research
D-Threose 4-phosphate is significant in the study of genetic polymers. For example, α-l-threofuranosyl nucleic acid (TNA), which replaces the ribose sugar in RNA with a threose sugar, is a focus of research. The synthesis and polymerase recognition of 2'-deoxy-α-l-threofuranosyl nucleoside 3'-triphosphates (dtNTPs) are crucial in understanding TNA's role in genetic material evolution (Bala et al., 2018).
Biochemical Synthesis and Molecular Analysis
The role of D-Threose 4-phosphate in biochemical synthesis and molecular analysis is notable. Its use in the enzymatic synthesis of valuable substrates like D-xylulose 5-phosphate (Zimmermann et al., 1999) and in the study of enzymes like D-ribose-5-phosphate isomerase from Pyrococcus horikoshii (Ishikawa et al., 2002) highlights its importance in understanding biochemical pathways.
Metabolic Pathways and Enzyme Function
D-Threose 4-phosphate plays a critical role in elucidating metabolic pathways and enzyme functions. It aids in understanding the regulation of pathways like the methyl-D-erythritol 4-phosphate pathway in plants (Cordoba et al., 2009) and the structure-function relationship of enzymes in the Leloir pathway for galactose metabolism (Holden et al., 2005).
Rare Sugar Bioconversion
D-Threose 4-phosphate contributes to the study of rare sugar bioconversion. Phosphate sugar isomerases, important in microbial sugar metabolism, utilize substrates like D-threose 4-phosphate for the production of rare sugars, offering potential in various applications (Kim et al., 2020).
properties
Product Name |
D-Threose 4-phosphate |
|---|---|
Molecular Formula |
C4H9O7P |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4-/m1/s1 |
InChI Key |
NGHMDNPXVRFFGS-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)


![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)